molecular formula C8H8KNO7Si B11930230 potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11930230
M. Wt: 297.33 g/mol
InChI Key: IKLCKTBOBQJLLS-ZOBQOELFSA-M
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Description

Potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps. One of the key synthetic routes includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, strong bases for epimerization, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

Potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific functional groups and the presence of potassium and dioxosilane moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8KNO7Si

Molecular Weight

297.33 g/mol

IUPAC Name

potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1

InChI Key

IKLCKTBOBQJLLS-ZOBQOELFSA-M

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].O=[Si]=O.[K+]

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+]

Origin of Product

United States

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